molecular formula C6H5F5O2 B13467542 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13467542
M. Wt: 204.09 g/mol
InChI Key: CWPCGNYSQQWIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C6H5F5O2. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms into the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, ketones, and other carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid
  • 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl fluoride
  • Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy}acetic acid

Uniqueness

2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms on the cyclobutane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.

Properties

Molecular Formula

C6H5F5O2

Molecular Weight

204.09 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H5F5O2/c7-2-4(3(12)13)1-5(8,9)6(4,10)11/h1-2H2,(H,12,13)

InChI Key

CWPCGNYSQQWIJK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CF)C(=O)O

Origin of Product

United States

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